5-Bromo-2-ethyl-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-ethyl-3-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromine atom at the 5th position, an ethyl group at the 2nd position, and a methyl group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethyl-3-methylpyridine typically involves the bromination of 2-ethyl-3-methylpyridine. The bromination process can be carried out using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to synthesize this compound from appropriate precursors .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethyl-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Azobisisobutyronitrile (AIBN): Used as a radical initiator in bromination reactions.
Major Products Formed:
Biaryls: Formed through Suzuki-Miyaura cross-coupling reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-2-ethyl-3-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethyl-3-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, in cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts. These steps result in the formation of new carbon-carbon bonds, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
- 5-Bromo-2-methylpyridine
- 3-Bromo-2,6-dimethylpyridine
- Methyl 6-bromonicotinate
- 5-Bromo-2-pyridinecarboxylic acid ethyl ester
- 5-Bromo-2-pyridinecarbonitrile
Uniqueness: 5-Bromo-2-ethyl-3-methylpyridine is unique due to the presence of both ethyl and methyl groups on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness makes it a valuable compound for synthesizing diverse derivatives and exploring new chemical pathways.
Properties
Molecular Formula |
C8H10BrN |
---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
5-bromo-2-ethyl-3-methylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-3-8-6(2)4-7(9)5-10-8/h4-5H,3H2,1-2H3 |
InChI Key |
ZAFFUSSSOOQSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C=C1C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.